REACTION_CXSMILES
|
S1(C2C(=CC=CC=2)C(=O)[NH:4]1)(=O)=O.[CH3:13]/[C:14](/O)=[CH:15]/[C:16]([CH3:18])=O.[CH3:20]/[C:21](/O)=[CH:22]/[C:23](C)=O.C/C(/O)=C/C(C)=O.[Fe]>C(OCCCO)(=O)C(C)=C.C1C=C2C(C=C(C([O-])=O)C=C2)=CC=1.C1C=C2C(C=C(C([O-])=O)C=C2)=CC=1.[Co+2]>[NH:4]1[C:18]2[C:16](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:15][CH2:14][CH2:13]1 |f:1.2.3.4,6.7.8|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)NC(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe]
|
Name
|
|
Quantity
|
1 g
|
Type
|
solvent
|
Smiles
|
C(C(=C)C)(=O)OCCCO
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
solvent
|
Smiles
|
C(C(=C)C)(=O)OCCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Co+2]
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
solvent
|
Smiles
|
C(C(=C)C)(=O)OCCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An adhesive formulation prepared
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |